methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
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Description
“Methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 . It has a molecular weight of 177.63 . This compound is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 177.63 . Other properties such as density, boiling point, and melting point are not reported .Scientific Research Applications
Acid-Catalyzed Cycloadditions
Research has explored acid-catalyzed cycloadditions involving similar cyclic and acyclic compounds, providing insights into the synthesis of new adducts with potential applications in medicinal chemistry. For instance, studies on the acid-catalyzed 1,4- and 1,3-cycloadditions between methyl glyoxylate oxime and cyclopentadiene have led to the discovery of new adducts, which could inform the synthesis of complex molecules including analogs of methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (C. Sousa et al., 2008).
Aminocarbonylation Reactions
The aminocarbonylation of iodobenzene and iodoalkenes, employing amino acid methyl esters as amine nucleophiles, is another relevant application. This process, which yields carboxamides and 2-oxo-carboxamide derivatives, highlights the versatility of using amino acid derivatives in palladium-catalyzed reactions, possibly including the synthesis of compounds structurally related to this compound (Ernő Müller et al., 2005).
Anticonvulsant Activity of Enaminones
Investigations into the synthesis and anticonvulsant activity of enaminones provide a direct link to the potential pharmacological applications of structurally similar compounds. For example, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a potent anticonvulsant enaminone, serves as a basis for understanding how variations in the cyclopentene core can affect biological activity (K. Scott et al., 1993).
Anti-Inflammatory Activity
The anti-inflammatory activity of newly synthesized compounds, including those with cyclopentenone and quinazolinone structures, underscores the potential therapeutic applications of cyclic compounds in inflammation-related disorders. Such studies highlight the broader implications of synthesizing and testing derivatives of this compound for anti-inflammatory purposes (Osarumwense Peter Osarodion, 2020).
Properties
IUPAC Name |
methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRZYIXFKDJEK-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426226-35-9 |
Source
|
Record name | methyl (1R,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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